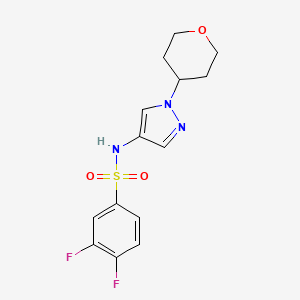

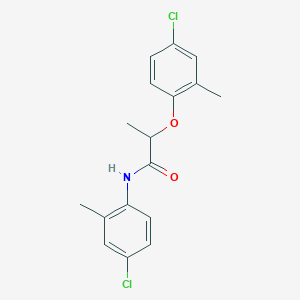

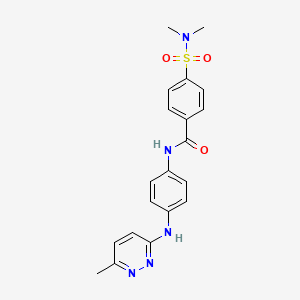

![molecular formula C13H18ClNO2 B2947040 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 2251054-43-8](/img/structure/B2947040.png)

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación

Pharmacology

7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride: has been characterized as a potent σ1 receptor ligand . This receptor is involved in several physiological processes, including the modulation of pain. The compound’s affinity for the σ1 receptor suggests its potential use in developing analgesics or treatments for chronic pain conditions.

Neuroscience

In neuroscience, the compound’s interaction with the σ1 receptor is significant due to the receptor’s role in neuroprotection, amelioration of neurodegenerative diseases, and cognitive enhancement . Research into this compound could lead to new insights into treating neurological disorders and understanding brain function.

Biochemistry

Biochemically, 7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride can be used to study enzyme interactions and metabolic pathways involving the σ1 receptor . Its metabolic characterisation provides valuable information for understanding biochemical processes and designing related experiments.

Medicinal Chemistry

In medicinal chemistry, benzofuran derivatives, which include this compound, have shown significant anticancer activities . The compound’s structure could be key in synthesizing new therapeutic agents with targeted therapy potentials and minimal side effects.

Organic Synthesis

The compound’s unique molecular structure makes it a candidate for use in organic synthesis, particularly in creating analogs and derivatives . It could serve as an intermediate or a building block in the synthesis of more complex molecules.

Analytical Chemistry

Analytical chemists might employ 7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride in method development for detecting and quantifying σ1 receptor ligands . Its properties could be used to establish protocols for sample preparation, chromatography, and spectroscopy.

Safety and Hazards

The safety data sheet for a similar compound, “6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride”, suggests that it should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation . It also suggests that appropriate exhaust ventilation should be available .

Direcciones Futuras

Given the strong biological activities and potential applications of benzofuran compounds, there is an urgent need to develop new therapeutic agents . Future research could focus on the discovery of new drugs in the fields of drug invention and development . This could involve working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Propiedades

IUPAC Name |

4-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-9-16-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTRBACQBGUYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CCNCC3)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

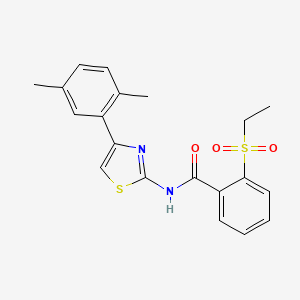

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2946959.png)

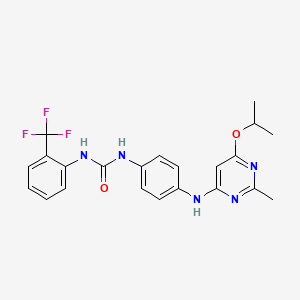

![Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate](/img/structure/B2946960.png)

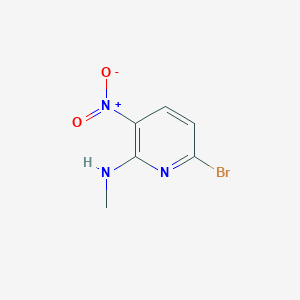

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2946970.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2946975.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2946977.png)